

Tivantinib's Selectivity Profile: A Comparative Guide for Researchers

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Compound of Interest						
Compound Name:	(Rac)-Tivantinib					
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(Rac)-Tivantinib (ARQ 197) has been a subject of extensive research, initially positioned as a highly selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase. However, emerging evidence has revealed a more complex polypharmacology, with significant off-target activities contributing to its biological effects. This guide provides a detailed comparison of Tivantinib's activity against its intended target, MET, and other kinases, supported by experimental data and protocols for researchers in drug development.

Kinase Selectivity Profile of (Rac)-Tivantinib

While early reports suggested high selectivity for MET over a panel of more than 200 other kinases, subsequent research has identified other potent targets.[1][2] The cytotoxic effects of Tivantinib, in many cases, appear to be independent of MET inhibition and are attributed to these off-target interactions.[3][4] The following table summarizes the known inhibitory activities of Tivantinib against various kinases.



Target Kinase	Alias	Kinase Family	(Rac)- Tivantinib Activity	Notes
Primary Target				
MET	c-MET, HGFR	Tyrosine Kinase	Ki: ~355 nM[1][3]	Non-ATP competitive inhibitor. Tivantinib binds to the inactive, unphosphorylate d form of MET.[1]
Key Off-Targets				
GSK3α	Glycogen Synthase Kinase 3α	CMGC	IC ₅₀ : 190 nM (Millipore), 380 nM (Reaction Biology)[6]	(-)-Tivantinib is a more potent inhibitor of GSK3α/β than of MET.[6]
GSK3β	Glycogen Synthase Kinase 3β	CMGC	IC50: 310 nM (Millipore), 580 nM (Reaction Biology)[6]	The differential activity between enantiomers supports GSK3 as a key functional target.
Tubulin	-	Non-Kinase	-	Tivantinib disrupts microtubule polymerization, leading to G2/M cell cycle arrest. [3][7]
Other Kinases with Reported				



Weak Inhibition

weak minibilion	_			
FLT4	VEGFR-3	Tyrosine Kinase	Weak Inhibition[3]	Early screening indicated some minor activity.
PAK3	p21-activated kinase 3	STE	Weak Inhibition[3]	
CAMK2D	СаМКІІδ	CAMK	Weak Inhibition[3]	
PIM1	Pim-1 proto- oncogene	CAMK	Weak Inhibition[3]	_

Experimental Protocols

Understanding the methodologies used to determine kinase inhibition is crucial for interpreting selectivity data. Below are protocols for a biochemical kinase assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase, a technique considered the gold standard for kinase profiling.[2]

Objective: To determine the in vitro inhibitory activity of Tivantinib against a specific kinase (e.g., MET).

Materials:

- Recombinant human kinase (e.g., c-MET)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
- Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)



- [y-³³P]ATP (radiolabeled ATP)
- Unlabeled ATP
- (Rac)-Tivantinib at various concentrations
- 10% Phosphoric Acid (Stop Solution)
- P30 Filtermat paper
- · Scintillation counter

Procedure:

- Reaction Setup: In a microplate, incubate the recombinant kinase with varying concentrations of Tivantinib (or DMSO as a vehicle control) in the kinase reaction buffer for 20-30 minutes at room temperature.[8]
- Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP solution containing [y-33P]ATP.[8]
- Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 30°C).[1][9]
- Termination: Stop the reaction by adding 10% phosphoric acid.[8]
- Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The phosphorylated peptide substrate will bind to the phosphocellulose paper.
- Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.
 The amount of radioactivity is directly proportional to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each Tivantinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To measure the cytotoxic or cytostatic effect of Tivantinib on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HT29, A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- (Rac)-Tivantinib at various concentrations
- MTS reagent
- Plate reader (spectrophotometer)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Tivantinib or DMSO (vehicle control).
- Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified
 CO₂ incubator.
- MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will
 convert the MTS tetrazolium salt into a colored formazan product.
- Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

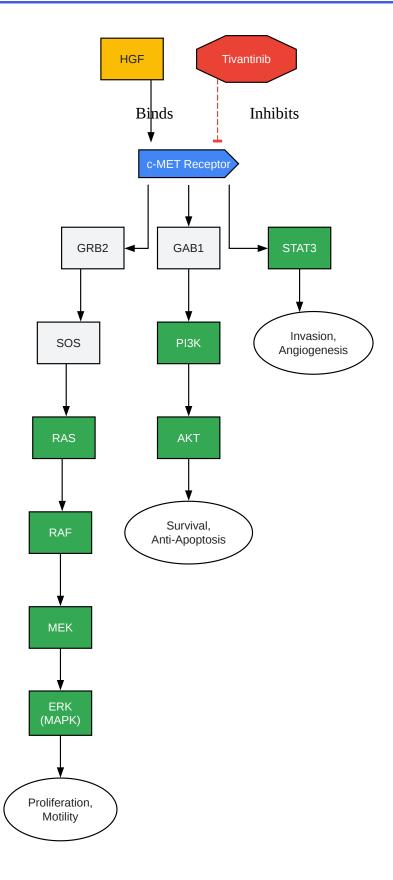


• Data Analysis: Calculate the percentage of cell viability for each Tivantinib concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizing Pathways and Workflows c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This initiates several downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[6][8][10][11][12]





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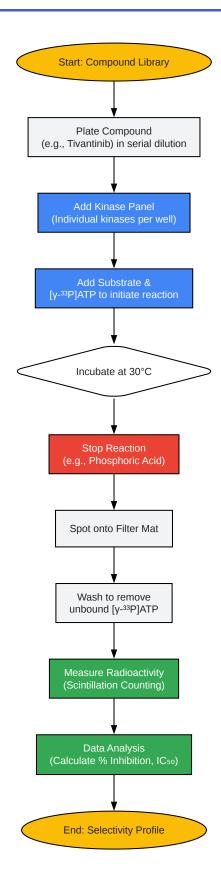
Caption: The c-MET signaling cascade initiated by HGF binding.



Experimental Workflow for Kinase Selectivity Profiling

Kinase selectivity profiling is a systematic process to evaluate the inhibitory activity of a compound against a large panel of kinases. This workflow illustrates the key steps in a typical radiometric assay-based screen.[2]





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